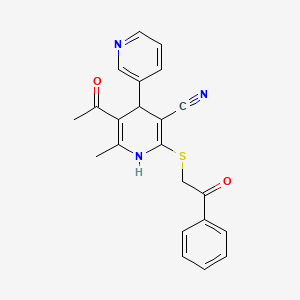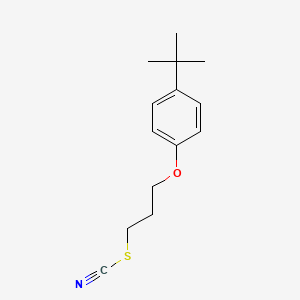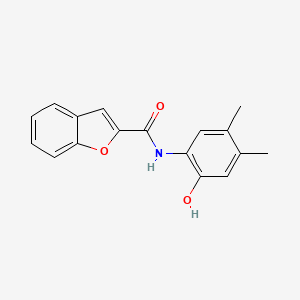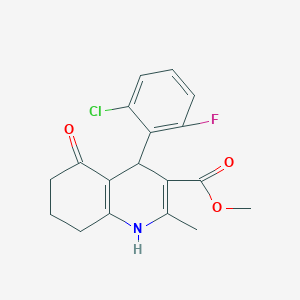
5-acetyl-6-methyl-2-phenacylsulfanyl-4-pyridin-3-yl-1,4-dihydropyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-acetyl-6-methyl-2-phenacylsulfanyl-4-pyridin-3-yl-1,4-dihydropyridine-3-carbonitrile is a complex organic compound that belongs to the class of 1,4-dihydropyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetyl-6-methyl-2-phenacylsulfanyl-4-pyridin-3-yl-1,4-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions One common method includes the condensation of appropriate aldehydes with β-ketoesters in the presence of ammonium acetate under reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization and chromatography techniques to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
5-acetyl-6-methyl-2-phenacylsulfanyl-4-pyridin-3-yl-1,4-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the 1,4-dihydropyridine ring to a fully saturated piperidine ring.
Substitution: The phenacylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyridine and piperidine derivatives, which can have different biological activities and applications.
科学的研究の応用
5-acetyl-6-methyl-2-phenacylsulfanyl-4-pyridin-3-yl-1,4-dihydropyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 5-acetyl-6-methyl-2-phenacylsulfanyl-4-pyridin-3-yl-1,4-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
1,4-dihydropyridine derivatives: These compounds share a similar core structure and often exhibit similar biological activities.
Phenacylsulfanyl derivatives: Compounds with the phenacylsulfanyl group can have comparable chemical reactivity and applications.
Uniqueness
5-acetyl-6-methyl-2-phenacylsulfanyl-4-pyridin-3-yl-1,4-dihydropyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
5-acetyl-6-methyl-2-phenacylsulfanyl-4-pyridin-3-yl-1,4-dihydropyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c1-14-20(15(2)26)21(17-9-6-10-24-12-17)18(11-23)22(25-14)28-13-19(27)16-7-4-3-5-8-16/h3-10,12,21,25H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGZNTUSZPZBSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)C2=CC=CC=C2)C#N)C3=CN=CC=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![METHYL 2-[(2-{[2-(PROPIONYLAMINO)BENZOYL]OXY}ACETYL)AMINO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE](/img/structure/B5073166.png)
![2-[2-(2-hydroxyethylamino)benzimidazol-1-yl]-1-(3-nitrophenyl)ethanone](/img/structure/B5073172.png)


![3-(4-Fluorophenyl)-2-imino-5-((6-nitrobenzo[d][1,3]dioxol-5-yl)methylene)thiazolidin-4-one](/img/structure/B5073203.png)
![1-Ethyl-4-[4-(3-methoxyphenoxy)butoxy]benzene](/img/structure/B5073211.png)
![N-1,3-benzodioxol-5-yl-2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5073218.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(3,4-dimethoxyphenyl)cyclopentane-1-carboxamide](/img/structure/B5073237.png)
![4-[4-(benzyloxy)-3-methoxybenzylidene]-1-(4-methylphenyl)-3,5-pyrazolidinedione](/img/structure/B5073239.png)
![N-[(4-bromophenyl)-(4-methyl-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl)methyl]-4-nitroaniline](/img/structure/B5073244.png)


![2-[N-(benzenesulfonyl)-2-chloroanilino]-N-cyclopropylacetamide](/img/structure/B5073262.png)
